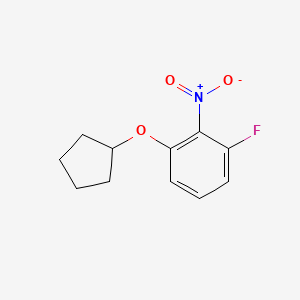

1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyloxy-3-fluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-9-6-3-7-10(11(9)13(14)15)16-8-4-1-2-5-8/h3,6-8H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCNXZOGSJJBYBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=C(C(=CC=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1 Cyclopentyloxy 3 Fluoro 2 Nitrobenzene and Its Derivatives

Retrosynthetic Analysis and Design of Precursors for 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic pathways and key intermediates.

Key Synthetic Disconnections and Intermediate Identification

For 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene, the primary disconnections involve the carbon-oxygen (C-O) bond of the ether, the carbon-nitrogen (C-N) bond of the nitro group, and the carbon-fluorine (C-F) bond. The order in which these groups are introduced is crucial for achieving the desired 1,2,3-substitution pattern due to the directing effects of the substituents.

Two main retrosynthetic pathways can be envisioned:

Pathway A: Late-stage Etherification

This pathway focuses on forming the C-O ether bond as a key final step.

Disconnection 1 (C-O bond): Breaking the cyclopentyloxy ether bond leads to two potential precursors: a cyclopentyl source (like cyclopentanol (B49286) or a cyclopentyl halide) and an aromatic phenol (B47542) derivative, 3-fluoro-2-nitrophenol . This phenol is a key intermediate, as the hydroxyl, nitro, and fluoro groups are already in the correct positions.

Pathway B: Early-stage Etherification followed by Functional Group Interconversion

This pathway involves introducing the cyclopentyloxy group earlier in the synthesis, followed by nitration or fluorination.

Disconnection 1 (C-N bond): Removal of the nitro group via retro-nitration points to 1-(cyclopentyloxy)-3-fluorobenzene as a key intermediate. The synthesis would then require a regioselective nitration of this compound.

Disconnection 2 (C-O and C-F bonds): A different approach involves a nucleophilic aromatic substitution (SNAr) strategy. Disconnecting the C-O bond and one C-F bond suggests 2,6-difluoronitrobenzene as a key precursor. In this scenario, cyclopentanol (or its alkoxide) would selectively displace one of the fluorine atoms.

These analyses identify three critical intermediates whose availability and reactivity will determine the most viable synthetic route:

3-Fluoro-2-nitrophenol

1-(Cyclopentyloxy)-3-fluorobenzene

2,6-Difluoronitrobenzene

Development of O-Alkylation and Etherification Protocols for Cyclopentyloxy Introduction

The formation of the aryl-O-cyclopentyl bond is a central challenge in the synthesis of the target molecule. Several established and advanced etherification methods can be employed.

Nucleophilic Aromatic Substitution (SNAr) for Ar-O Bond Formation

Nucleophilic aromatic substitution is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups, such as a nitro group. nih.govnih.gov In the context of synthesizing 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene, a plausible SNAr strategy would involve the reaction of a cyclopentyl nucleophile with a suitably activated aromatic precursor.

A prime candidate for this approach is 2,6-difluoronitrobenzene . The nitro group strongly activates the ortho and para positions for nucleophilic attack. The two fluorine atoms are excellent leaving groups. Reacting 2,6-difluoronitrobenzene with sodium cyclopentoxide (generated from cyclopentanol and a base like sodium hydride) would lead to the selective displacement of one fluorine atom to yield the desired product. The reaction is typically carried out in a polar aprotic solvent like DMF or DMSO at elevated temperatures.

| Precursor | Reagent | Conditions | Product |

| 2,6-Difluoronitrobenzene | Sodium cyclopentoxide | DMF, Heat | 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene |

This method is often efficient due to the high activation provided by the nitro group. semanticscholar.org

Advanced Etherification Methods (e.g., Mitsunobu Reaction, Ullmann Condensation)

When the SNAr pathway is not feasible or gives low yields, other classical and modern etherification reactions offer powerful alternatives.

Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol into an ether under mild conditions. organic-chemistry.org This reaction is particularly useful for coupling a phenol with an alcohol. In this synthesis, 3-fluoro-2-nitrophenol would be reacted with cyclopentanol in the presence of a phosphine (B1218219) reagent (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD). organic-chemistry.org The reaction proceeds through the activation of the alcohol by forming a phosphonium (B103445) intermediate, which is then displaced by the phenoxide. organic-chemistry.org

| Phenol Precursor | Alcohol | Reagents | Key Feature |

| 3-Fluoro-2-nitrophenol | Cyclopentanol | PPh₃, DEAD (or DIAD) | Mild reaction conditions |

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol to form an aryl ether. wikipedia.orgorganic-chemistry.org This method is especially effective for aryl halides that are activated by electron-withdrawing groups. wikipedia.org A potential precursor for this route would be 1-bromo-3-fluoro-2-nitrobenzene (B1273211) . This compound would be heated with cyclopentanol and a copper catalyst (e.g., CuI, CuO, or copper powder) in the presence of a base (like K₂CO₃ or Cs₂CO₃) and often a high-boiling polar solvent. wikipedia.orgresearchgate.net Modern Ullmann-type reactions often use ligands to improve catalyst performance and allow for milder reaction conditions. mdpi.com

| Aryl Halide | Alcohol | Catalyst/Base | Conditions |

| 1-Bromo-3-fluoro-2-nitrobenzene | Cyclopentanol | CuI / K₂CO₃ | High Temperature, Polar Solvent |

Catalytic Approaches to Cyclopentyloxy Installation

Modern organic synthesis has seen the development of various transition-metal-catalyzed cross-coupling reactions for C-O bond formation, which can be seen as advancements on the classical Ullmann reaction. Palladium and copper-based catalytic systems are the most common. These reactions often offer milder conditions, broader substrate scope, and higher yields compared to traditional methods.

For instance, a Buchwald-Hartwig type C-O coupling could potentially be employed. While more commonly used for C-N bond formation, specialized ligand systems have been developed to facilitate etherification. This would involve coupling an aryl halide (e.g., 1-bromo-3-fluoro-2-nitrobenzene) with cyclopentanol using a palladium catalyst and a suitable phosphine ligand.

Controlled Nitration and Fluorination of Aromatic Substrates

The timing of the introduction of the nitro and fluoro groups is critical to ensure the correct regiochemistry. This requires a deep understanding of substituent directing effects in electrophilic aromatic substitution.

Controlled Nitration: If the synthesis starts from 1-(cyclopentyloxy)-3-fluorobenzene , a regioselective nitration is required. The cyclopentyloxy group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The powerful activating nature of the ether group would primarily direct the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Therefore, nitration of 1-(cyclopentyloxy)-3-fluorobenzene would be expected to yield a mixture of isomers, with the desired 2-nitro product being one of the major products alongside the 4-nitro and 6-nitro isomers. The synthesis of a related compound, 1-(cyclopentyloxy)-4-fluoro-2-nitrobenzene, is achieved by the nitration of 1-(cyclopentyloxy)-4-fluorobenzene (B11743632) using a mixture of nitric acid and sulfuric acid. Similar conditions could be applied, but separation of the resulting isomers would likely be necessary.

| Substrate | Reagents | Expected Major Products |

| 1-(Cyclopentyloxy)-3-fluorobenzene | HNO₃ / H₂SO₄ | 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene, 1-(Cyclopentyloxy)-3-fluoro-4-nitrobenzene, 1-(Cyclopentyloxy)-3-fluoro-6-nitrobenzene |

Controlled Fluorination: Introducing the fluorine atom can be accomplished via several methods. Direct electrophilic fluorination is often challenging and lacks selectivity. A more controlled and common method is the Schiemann reaction . This involves the diazotization of an aniline (B41778) (an amino-substituted benzene) followed by thermal decomposition of the resulting diazonium fluoroborate salt. For example, one could start with 3-(cyclopentyloxy)-2-nitroaniline , convert it to the diazonium salt using sodium nitrite (B80452) and tetrafluoroboric acid (HBF₄), and then gently heat the salt to introduce the fluorine atom.

Another approach is nucleophilic substitution of a different leaving group, such as a chlorine or nitro group, with a fluoride (B91410) source like potassium fluoride (KF). This reaction often requires harsh conditions (high temperatures) and a polar aprotic solvent.

Regioselective Aromatic Nitration Strategies

Aromatic nitration is a foundational reaction in organic synthesis, typically involving an electrophilic substitution where a nitro group (-NO₂) is introduced onto an aromatic ring. nih.gov The active electrophile is often the nitronium ion (NO₂⁺), generated from the reaction of nitric acid with a stronger acid, usually sulfuric acid. nih.govnih.gov

The primary challenge in synthesizing 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene is controlling the regioselectivity—the position at which the nitro group is added. wikipedia.orgresearchgate.net The outcome of the nitration is dictated by the substituents already present on the aromatic ring. Both the cyclopentyloxy group (-OC₅H₉) and the fluorine atom (-F) are ortho-, para-directors for electrophilic aromatic substitution. libretexts.org This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

In a potential precursor like 1-(cyclopentyloxy)-3-fluorobenzene, the directing effects of the two groups must be considered:

The cyclopentyloxy group is a strongly activating, ortho-, para-director.

The fluorine atom is a deactivating, yet also ortho-, para-director.

When both are present, the powerful activating effect of the alkoxy group dominates. The nitration would likely be directed to the positions ortho and para to the cyclopentyloxy group. The position between the two existing substituents (C2) is sterically hindered but electronically activated by both groups, making it a plausible, albeit potentially challenging, target for nitration. Traditional nitration methods that use harsh mixed acids can sometimes lead to poor yields and the formation of unwanted isomers due to low regioselectivity. frontiersin.org

| Substituent Group | Activating/Deactivating | Directing Effect | Rationale |

| -OR (Alkoxy) | Activating | Ortho, Para | Lone pairs on oxygen donate electron density to the ring through resonance, stabilizing the arenium ion intermediate. libretexts.org |

| -F (Fluoro) | Deactivating | Ortho, Para | Although highly electronegative (inductive withdrawal), lone pairs on fluorine can donate to the ring via resonance. The inductive effect deactivates the ring overall, but the resonance effect still directs substitution to the ortho and para positions. libretexts.org |

| -NO₂ (Nitro) | Deactivating | Meta | Strongly electron-withdrawing through both induction and resonance, destabilizing the arenium ion intermediate for ortho and para attack. libretexts.org |

Introduction of Fluorine via Halogen Exchange or Electrophilic Fluorination

Introducing a fluorine atom onto an aromatic ring can be accomplished through several methods, with nucleophilic substitution (halogen exchange) being a common industrial approach.

Halogen Exchange (Halex) Reaction: This method involves the displacement of another halogen, typically chlorine or bromine, by a fluoride ion. For instance, a precursor like 1-chloro-3-(cyclopentyloxy)-2-nitrobenzene could be treated with a source of fluoride, such as potassium fluoride (KF), often in a high-boiling polar aprotic solvent like sulfolane. google.com The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic aromatic substitution, making the displacement of a halide feasible. This method is particularly useful when the desired fluorine position is activated by an electron-withdrawing group. epa.gov

Electrophilic Fluorination: This approach introduces fluorine using an electrophilic "F⁺" source. Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are used to directly fluorinate an aromatic ring. This would typically be performed on a precursor like 1-(cyclopentyloxy)-2-nitrobenzene. However, controlling the regioselectivity can be difficult, and these reagents are often expensive.

| Method | Description | Typical Reagents | Advantages | Disadvantages |

| Halogen Exchange | Nucleophilic substitution of a halogen (e.g., Cl, Br) by a fluoride ion. google.com | Potassium Fluoride (KF), Cesium Fluoride (CsF) | Cost-effective for large scale; high yields when activated by electron-withdrawing groups. | Requires a pre-halogenated substrate; harsh reaction conditions may be needed. |

| Electrophilic Fluorination | Direct fluorination of an electron-rich aromatic ring with an electrophilic fluorine source. | NFSI, Selectfluor® | Can be used on non-halogenated substrates; often occurs under milder conditions. | Reagents can be expensive; regioselectivity can be challenging to control. |

Chemo- and Regioselectivity Challenges in Multifunctionalized Aromatics

The synthesis of molecules with multiple functional groups presents significant challenges in both chemoselectivity and regioselectivity. slideshare.netresearchgate.net

Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another. In the context of 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene, harsh nitrating or fluorinating conditions could potentially lead to unwanted side reactions, such as oxidation of the cyclopentyloxy group or displacement of existing substituents.

Regioselectivity remains the central challenge. wikipedia.org For example, starting with 1-fluoro-3-nitrobenzene (B1663965) and attempting to add the cyclopentyloxy group via nucleophilic substitution of a different leaving group would be difficult, as the nitro group directs meta, not ortho, to its position. A more viable route might start with a precursor like 2-bromo-6-fluorophenol, which sets the 1,2,3-substitution pattern early. The synthetic steps could be:

Etherification of the phenol with cyclopentyl bromide.

Nitration, which would be directed by the powerful alkoxy group to the position para to it (and ortho to the fluorine), followed by subsequent steps.

Each synthetic choice must be carefully evaluated to avoid the formation of isomeric impurities that can be difficult to separate.

Convergent and Divergent Synthetic Pathways to Analogues

The creation of analogues of the target compound, where the cyclopentyloxy, fluoro, or nitro groups are varied, can be approached through convergent or divergent strategies. mdpi.com

Convergent Synthesis: In this approach, different fragments of the molecule are synthesized independently and then combined in the final stages. mdpi.com For analogues of 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene, one might prepare a variety of substituted nitrobenzene (B124822) cores and a separate library of cyclic alcohols. These fragments would then be coupled in a final etherification step. This method is often more efficient for producing a large number of diverse analogues.

Divergent Synthesis: This strategy begins with a common intermediate that is progressively modified to create a range of different products. mdpi.com For example, a key intermediate like 1-bromo-3-fluoro-2-nitrobenzene could be synthesized. biosynth.combldpharm.com From this central scaffold, the bromo group could be subjected to various cross-coupling reactions to introduce a wide array of substituents, while the nitro group could be reduced and further functionalized.

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Convergent | Independent synthesis of molecular fragments followed by their assembly. mdpi.com | High overall efficiency; allows for late-stage diversification. | Requires careful planning of fragment coupling reactions. |

| Divergent | A common intermediate is transformed into a library of related compounds through different reaction pathways. mdpi.com | Useful for exploring structure-activity relationships around a core scaffold. | Can lead to long linear sequences; overall yield may be lower for later-generation products. |

Modular Synthesis Approaches for Structural Diversification

Modular synthesis is a powerful strategy that treats molecules as being composed of interchangeable building blocks or "modules." researchgate.net This approach is exceptionally well-suited for creating libraries of analogues for research in fields like medicinal chemistry.

For the 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene scaffold, a modular approach would involve preparing three sets of building blocks:

A set of substituted benzene (B151609) rings with appropriate functional groups for coupling.

A variety of cyclic and acyclic alcohols (e.g., cyclobutanol, cyclohexanol, tetrahydrofuran-3-ol).

Reagents to introduce diversity at other positions on the ring.

By systematically combining these modules, a large and diverse library of analogues can be generated efficiently, allowing for the systematic exploration of how different structural features affect the compound's properties.

Multicomponent Reaction Design for Enhanced Efficiency

Multicomponent reactions (MCRs) are processes in which three or more reactants combine in a single reaction vessel to form a product that contains portions of all the starting materials. tcichemicals.comnih.govorganic-chemistry.org MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple precursors. mdpi.com

Designing an MCR for a structure like 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene would be a sophisticated synthetic challenge. A hypothetical MCR could involve, for example, a reaction between a fluorinated benzene derivative, a nitro-group source, and a cyclopentyl-containing reactant in a one-pot process. While no specific MCR for this exact target is widely reported, the principles of MCRs, such as the Ugi or Passerini reactions, inspire the development of novel transformations for efficiently assembling complex, multifunctionalized molecules. tcichemicals.comorganic-chemistry.org The development of such a reaction would represent a significant advancement in synthetic efficiency for this class of compounds.

Fundamental Mechanistic Investigations of 1 Cyclopentyloxy 3 Fluoro 2 Nitrobenzene Reactivity

Exploration of Nucleophilic Aromatic Substitution Reactivity at Fluorine and Nitro-bearing Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides and other substituted aromatics that possess strong electron-withdrawing groups. libretexts.org The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov For 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene, the primary sites for potential SNAr are the carbon atoms bonded to the fluorine and the nitro group.

The feasibility and regioselectivity of SNAr reactions on this substrate are dictated by the combined electronic and steric influences of the substituents.

Nitro Group (-NO2): The nitro group is a powerful electron-withdrawing group through both inductive (-I) and resonance (-R) effects. Its presence ortho and para to a potential leaving group significantly activates the aromatic ring toward nucleophilic attack. libretexts.org It stabilizes the negative charge of the intermediate Meisenheimer complex through delocalization, thereby lowering the activation energy of the reaction. stackexchange.com In the case of 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene, the nitro group is ortho to the fluorine atom, providing strong activation for substitution at the C-1 position.

Fluorine Atom (-F): Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I), which helps to activate the ring for nucleophilic attack. However, it also has a weak electron-donating resonance effect (+R). In the context of SNAr, halogens function as the leaving group. Due to the high strength of the C-F bond, fluoride (B91410) is typically a poor leaving group in SN1 and SN2 reactions. However, in SNAr, the rate-determining step is often the initial nucleophilic attack on the ring. stackexchange.comdoubtnut.com The high electronegativity of fluorine makes the attached carbon highly electrophilic and thus susceptible to attack, making fluoroarenes surprisingly reactive in SNAr reactions, often more so than their chloro- or bromo- counterparts. doubtnut.com

Reactivity at Fluorine vs. Nitro Position: Nucleophilic displacement of the nitro group is rare and generally requires specific conditions and activation, as the NO2 group is a very poor leaving group. In contrast, the fluorine atom at C-1 is strongly activated by the ortho-nitro group, making it the primary site for SNAr reactions. The attack of a nucleophile at C-1 leads to a Meisenheimer intermediate where the negative charge is effectively delocalized onto the oxygen atoms of the nitro group.

The kinetics of SNAr reactions are highly dependent on the substrate, nucleophile, solvent, and leaving group. For activated fluoro-nitro-aromatic systems, the rate-determining step is typically the formation of the Meisenheimer complex. stackexchange.com Kinetic studies on analogous compounds such as o-fluoronitrobenzene show that they are significantly more reactive than their para-isomers in SNAr reactions. hud.ac.ukrsc.org This enhanced reactivity is attributed to the powerful inductive pull of the nitro group being more pronounced at the ortho position. stackexchange.com

The reaction rates are also influenced by solvent polarity, with polar aprotic solvents generally accelerating the reaction by solvating the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus increasing its reactivity. rsc.org The thermodynamic profile of the reaction is characterized by the formation of the relatively stable Meisenheimer intermediate, followed by the expulsion of the fluoride ion to regenerate the aromatic system, which is a highly exothermic step.

Below is a table showing representative kinetic data for the SNAr reaction of similar fluoronitrobenzene compounds with piperidine, illustrating the influence of substituent positioning.

| Compound | Solvent | Temperature (°C) | Rate Constant (k, M-1s-1) | Activation Energy (Ea, kJ/mol) | Reference |

|---|---|---|---|---|---|

| 1-Fluoro-2-nitrobenzene | Acetonitrile | 25 | 1.2 x 10-3 | 55.2 | acs.org |

| 1-Fluoro-4-nitrobenzene | Acetonitrile | 25 | 4.1 x 10-5 | 63.1 | acs.org |

| 1-Fluoro-2,4-dinitrobenzene | Methanol | 25 | 2.5 | 48.5 | rsc.org |

Data are illustrative and derived from literature on analogous compounds to infer the reactivity of 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene.

Chemo- and Regioselective Reduction of the Nitro Group

The reduction of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are precursors to a vast array of pharmaceuticals and dyes. For a multifunctional compound like 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene, achieving chemoselectivity is paramount to avoid unwanted side reactions such as hydrodefluorination or cleavage of the ether linkage.

Catalytic hydrogenation is one of the most common methods for reducing nitroarenes. wikipedia.org The reaction involves the use of hydrogen gas (H2) and a heterogeneous metal catalyst. The mechanism generally involves the adsorption of both the nitro compound and H2 onto the catalyst surface, followed by a stepwise reduction of the nitro group, likely proceeding through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine.

Common catalysts for this transformation include:

Palladium on Carbon (Pd/C): Highly effective and widely used, but can sometimes catalyze hydrodehalogenation, which would be a concern for the fluorine substituent.

Platinum(IV) Oxide (PtO2, Adams' catalyst): A very active catalyst that can also effect hydrodehalogenation, often requiring careful control of reaction conditions.

Raney Nickel (Raney Ni): A cost-effective and active catalyst, though sometimes less selective than palladium-based catalysts. wikipedia.org

Catalyst optimization is crucial for selectivity. Modifying the catalyst support, using catalyst poisons (e.g., sulfur compounds), or employing milder reaction conditions (lower pressure and temperature) can suppress unwanted side reactions. For instance, using specific solvents or additives can enhance the desired chemoselectivity, preserving the C-F bond.

To circumvent the potential for hydrodefluorination associated with catalytic hydrogenation, several alternative methods can be employed for the chemoselective reduction of the nitro group. rsc.org

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine, ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst (often Pd/C or Raney Ni). It is generally performed under milder conditions than high-pressure hydrogenation and can offer improved selectivity.

Metal-Acid Reductions: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl or acetic acid) are highly effective for nitro group reduction. wikipedia.org The Fe/HCl system is particularly noted for its excellent chemoselectivity, typically leaving aryl halides and other functional groups intact.

Sulfide (B99878) and Hydrosulfite Reductions: Reagents like sodium sulfide (Na2S), ammonium sulfide ((NH4)2S), or sodium hydrosulfite (Na2S2O4) can also be used. These methods are particularly useful for the partial reduction of dinitro compounds but are also effective for single nitro group reductions under specific conditions. wikipedia.org

The choice of method depends on the desired selectivity, scale of the reaction, and compatibility with other functional groups present in the molecule.

| Method | Reagents | Typical Conditions | Selectivity for C-F bond | Reference |

|---|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C or PtO2 | 1-50 atm H2, RT-80°C | Moderate to Low | wikipedia.org |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Reflux in Methanol | Good to Excellent | wikipedia.org |

| Metal in Acid | Fe, HCl or Acetic Acid | Reflux | Excellent | wikipedia.org |

| Metal Hydride | NaBH4, BF3·OEt2 | THF, RT | Good (for specific substrates) | calvin.edu |

| Iron-Catalyzed Silane Reduction | FeCl3, Phenylsilane | Mild, RT | Excellent | rsc.org |

Electrophilic Aromatic Substitution Patterns on the 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene Core

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. libretexts.org The regiochemical outcome of EAS on a polysubstituted benzene (B151609) ring is determined by the cumulative directing effects of the existing substituents. libretexts.org The substituents are classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as ortho-, para- or meta-directors.

In 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene, the directing effects are as follows:

Cyclopentyloxy Group (-OC5H9): This is a moderately activating ortho-, para-director due to the strong resonance donation (+R) from the oxygen lone pairs, which outweighs its inductive withdrawal (-I).

Fluoro Group (-F): This is a deactivating ortho-, para-director. Its strong inductive withdrawal (-I) deactivates the ring, but its weak resonance donation (+R) directs incoming electrophiles to the ortho and para positions.

Nitro Group (-NO2): This is a strongly deactivating meta-director due to its powerful -I and -R effects.

The available positions for substitution on the ring are C-4, C-5, and C-6. The directing influences of the three substituents on these positions are competitive. masterorganicchemistry.com Generally, the most powerfully activating group dictates the primary substitution pattern. libretexts.org In this case, the cyclopentyloxy group is the strongest activating group and will be the dominant director.

Attack at C-4: This position is para to the strongly directing cyclopentyloxy group and meta to the fluoro group. It is also meta to the nitro group. The activation from the cyclopentyloxy group makes this a highly favored position.

Attack at C-5: This position is meta to the cyclopentyloxy group, para to the fluoro group, and ortho to the nitro group. While it receives some direction from the fluoro group, it is strongly deactivated by its proximity to the nitro group and being meta to the strongest activator.

Attack at C-6: This position is ortho to the activating cyclopentyloxy group and ortho to the fluoro group. However, it is also adjacent to the bulky cyclopentyloxy group and the nitro group, making it sterically hindered. masterorganicchemistry.com

Considering these factors, the electrophilic attack is most likely to occur at the C-4 position, which is electronically activated by the para-directing cyclopentyloxy group and is sterically accessible. Substitution at C-6 is a minor possibility due to steric hindrance, while substitution at C-5 is electronically disfavored.

| Position | Effect of -OC5H9 (at C-1) | Effect of -NO2 (at C-2) | Effect of -F (at C-3) | Overall Likelihood |

|---|---|---|---|---|

| C-4 | Para (Strongly Activating) | Meta (Deactivating) | Meta (Deactivating) | Major Product |

| C-5 | Meta (Deactivating) | Ortho (Strongly Deactivating) | Para (Activating) | Unlikely |

| C-6 | Ortho (Strongly Activating) | - | Ortho (Activating) | Minor Product (Steric Hindrance) |

Directing Group Effects and Aromatic Deactivation

The reactivity of 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene in electrophilic aromatic substitution (EAS) is governed by the cumulative effects of its three substituents on the electron density of the benzene ring. Both the nitro group (-NO₂) and the fluorine atom (-F) are deactivating groups, meaning they reduce the rate of electrophilic substitution compared to benzene itself. youtube.comcognitoedu.org Conversely, the cyclopentyloxy group (-OC₅H₉) is an activating group. libretexts.org

The directing effect of each substituent determines the position of incoming electrophiles. The interplay of these effects in 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene is complex. The powerful meta-directing influence of the nitro group and the ortho, para-directing effects of the fluorine and cyclopentyloxy groups are in opposition, leading to challenges in predicting the major substitution product. cognitoedu.orglibretexts.org

| Substituent | Activating/Deactivating Effect | Directing Effect | Primary Electronic Influence |

|---|---|---|---|

| -NO₂ (Nitro) | Strongly Deactivating | Meta | Strong -I, Strong -M |

| -F (Fluoro) | Weakly Deactivating | Ortho, Para | Strong -I, Weak +M |

| -OC₅H₉ (Cyclopentyloxy) | Strongly Activating | Ortho, Para | Weak -I, Strong +M |

This table summarizes the general electronic effects of the substituents present on the aromatic ring of 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene. (-I: inductive withdrawal, -M: mesomeric/resonance withdrawal, +M: mesomeric/resonance donation).

Synthetic Challenges in Electrophilic Functionalization

The electrophilic functionalization of 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene presents significant synthetic hurdles. The primary challenge stems from the heavily deactivated nature of the aromatic ring due to the potent electron-withdrawing nitro group. wikipedia.org This deactivation necessitates harsh reaction conditions (e.g., strong acids, high temperatures) to achieve any appreciable conversion, which can lead to undesired side reactions and decomposition of the starting material. rsc.org

Investigating Radical and Oxidative Transformations of the Compound

Beyond electrophilic substitutions, the reactivity of 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene can be explored through radical and oxidative pathways.

Radical Functionalization Strategies

Nitroaromatic compounds are known to participate in radical reactions. The nitro group can influence the regioselectivity of radical attack. rsc.org For instance, radical amination of nitrobenzene (B124822) has been shown to occur, sometimes with a preference for the para position. nih.gov The generation of nitrogen-centered radicals offers a pathway for C-H amination of nitroarenes, though this can lead to mixtures of positional isomers. nih.gov

Another potential strategy involves the displacement of the nitro group itself, which can act as a leaving group in certain radical nucleophilic substitution (SRN1) reactions. acs.org The viability of these strategies for 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene would depend on the specific radical species generated and the reaction conditions employed. Radical clock experiments could be utilized to confirm the presence of radical intermediates in potential reaction pathways. nih.gov

Controlled Oxidation Pathways and Byproduct Analysis

The oxidation of 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene offers several potential transformation pathways. The aromatic ring itself is generally resistant to oxidation due to the deactivating effect of the nitro group. nih.gov However, the substituents are potential sites for oxidative modification.

The cyclopentyloxy group is susceptible to oxidation. Aromatic ethers can be oxidized to various products, including quinones or carboxylic acids, though this often requires potent oxidizing agents and harsh conditions. numberanalytics.com The benzylic C-H bonds of the cyclopentyl ring are potential sites for initial oxidative attack.

Controlled oxidation would be crucial to avoid over-oxidation and the formation of a complex mixture of byproducts. dss.go.th For example, the oxidation of anilines to nitroarenes is a well-studied process where careful control of oxidants and conditions is necessary to prevent the formation of side products like nitrosoarenes and azoxybenzenes. mdpi.com Similarly, pH can play a critical role in directing the chemoselectivity of oxidation reactions on substituted aromatic compounds. researchgate.neted.gov

A comprehensive analysis of byproducts would be essential to understand the reaction mechanism. Techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy would be vital for identifying and quantifying the various products formed under different oxidative conditions. Potential byproducts could arise from the cleavage of the ether linkage to form 3-fluoro-2-nitrophenol, or from various stages of oxidation of the cyclopentyl ring.

| Oxidizing Agent/Condition | Potential Transformation | Potential Byproducts |

|---|---|---|

| Mild Oxidants (e.g., NaBO₃ in Acetic Acid) | Potential for selective oxidation of the cyclopentyl ring. | Ketones or alcohols derived from the cyclopentyl moiety. organic-chemistry.org |

| Strong Oxidants (e.g., KMnO₄, H₂CrO₄) | Cleavage of the ether linkage and/or oxidative degradation of the cyclopentyl ring. | 3-Fluoro-2-nitrophenol, dicarboxylic acids from cyclopentyl ring opening. |

| Photochemical Oxidation | Excited state reactions involving the nitro group. | Complex mixtures, potential for ring cleavage or functionalization. acs.orgacs.org |

This table outlines hypothetical outcomes for the oxidation of 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene based on known oxidative reactions of analogous compounds.

Advanced Synthetic Applications of 1 Cyclopentyloxy 3 Fluoro 2 Nitrobenzene As a Chemical Building Block

Utility in the Construction of Complex Heterocyclic Ring Systems

The strategic placement of reactive functional groups on the benzene (B151609) ring of 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene makes it an invaluable precursor for the synthesis of a wide variety of heterocyclic structures. The nitro group, in particular, can be readily transformed into an amino group, which then serves as a key handle for subsequent cyclization reactions.

Annulation and Cyclization Reactions to Form Fused Rings

While specific examples of annulation and cyclization reactions involving 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene are not extensively documented in publicly available literature, the inherent reactivity of its derivatives suggests significant potential in this area. Reduction of the nitro group to an amine, followed by reaction with a suitable dielectrophile, would be a classical approach to constructing fused ring systems. For instance, the resulting aniline (B41778) derivative could theoretically undergo reactions such as the Skraup synthesis of quinolines or the Paal-Knorr synthesis of pyrroles, leading to novel fused heterocyclic frameworks incorporating the cyclopentyloxy and fluoro substituents. The steric bulk of the cyclopentyloxy group could play a crucial role in directing the regioselectivity of these cyclization reactions.

Precursor for Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The transformation of the nitro group into an amine is a gateway to a plethora of nitrogen-containing heterocycles. For example, diazotization of the corresponding aniline and subsequent intramolecular cyclization could lead to the formation of benzotriazole (B28993) derivatives. Condensation reactions with dicarbonyl compounds would provide access to various quinoxaline (B1680401) and benzodiazepine (B76468) scaffolds.

The synthesis of oxygen- and sulfur-containing heterocycles from 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene is also a plausible, albeit less explored, avenue. Nucleophilic aromatic substitution of the fluorine atom by oxygen or sulfur nucleophiles, followed by intramolecular cyclization strategies, could yield benzoxazines or benzothiazines, respectively. The electron-withdrawing nature of the nitro group would activate the ring towards such nucleophilic attack.

Participation in Modern Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. The halogenated and nitro-substituted aromatic ring of 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene presents opportunities for its use in these powerful transformations.

Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira, Stille)

Although direct experimental data on the participation of 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene in palladium-catalyzed cross-coupling reactions is scarce in the public domain, its structural features suggest its potential as a coupling partner. The fluoro substituent, while generally less reactive than other halogens in oxidative addition to palladium(0), can be activated under specific catalytic conditions. More plausibly, the nitro group could be converted to a more reactive triflate or halide, thereby enabling a range of cross-coupling reactions.

The following table outlines the hypothetical products from such reactions, assuming prior conversion of the nitro group to a more suitable leaving group (e.g., Br, I, OTf) at the ortho position.

| Cross-Coupling Reaction | Coupling Partner | Hypothetical Product Structure |

| Suzuki | Arylboronic acid | Biphenyl derivative |

| Heck | Alkene | Styrene derivative |

| Sonogashira | Terminal alkyne | Phenylacetylene derivative |

| Stille | Organostannane | Biaryl or vinyl derivative |

Emerging Cross-Coupling and C-H Functionalization Approaches

The field of C-H functionalization offers a more direct approach to elaborating the structure of 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene, avoiding the need for pre-functionalization. The electron-rich cyclopentyloxy group and the electron-deficient nitro- and fluoro-substituted aromatic ring provide a unique electronic landscape for regioselective C-H activation.

Directed C-H functionalization, guided by the existing substituents, could enable the introduction of new functional groups at specific positions on the benzene ring or the cyclopentyl moiety. For instance, ortho-lithiation directed by the cyclopentyloxy group, followed by quenching with an electrophile, could introduce substituents adjacent to the ether linkage.

Application in the Synthesis of Functional Organic Materials and Molecular Devices

The synthesis of novel organic materials with tailored electronic and photophysical properties is a rapidly advancing field. The structural motifs present in 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene make it an interesting candidate for the development of such materials.

The combination of electron-donating (cyclopentyloxy) and electron-withdrawing (nitro, fluoro) groups creates a push-pull electronic system, which can lead to interesting optical and electronic properties. Derivatives of this compound could potentially find applications as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or nonlinear optical materials. The bulky cyclopentyloxy group could also be exploited to influence the solid-state packing of derived materials, thereby tuning their bulk properties. While concrete examples of its incorporation into functional materials are yet to be widely reported, the foundational structure holds promise for future developments in materials science.

Integration into Polymer Architectures for Advanced Properties

While direct research on the integration of 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene into polymer architectures is not extensively documented in publicly available literature, the functionalities present in the molecule suggest its potential as a monomer or a precursor to monomers for high-performance polymers. The fluorine atom can enhance thermal stability, chemical resistance, and hydrophobicity of a polymer chain. The nitro group can be reduced to an amine, which can then be used as a reactive site for polymerization reactions, such as the formation of polyamides or polyimides. The cyclopentyloxy group can influence the solubility and processing characteristics of the resulting polymers.

Table 1: Potential Polymerization Strategies Involving Derivatives of 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene

| Monomer Derivative | Polymerization Method | Potential Polymer Class | Potential Properties |

| Aminated Derivative | Polycondensation with diacyl chlorides | Polyamide | High thermal stability, good mechanical strength |

| Aminated Derivative | Polycondensation with dianhydrides | Polyimide | Excellent thermal and chemical resistance |

| Hydroxylated Derivative (from nitro group reduction and subsequent reactions) | Polycondensation with diisocyanates | Polyurethane | Elasticity, abrasion resistance |

Precursors for Optoelectronic or Responsive Materials

The electronic properties of the 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene scaffold make it an intriguing candidate as a precursor for optoelectronic or responsive materials. The combination of the electron-donating cyclopentyloxy group and the electron-withdrawing nitro and fluoro groups creates a push-pull system, which can lead to interesting photophysical properties, such as intramolecular charge transfer (ICT). This characteristic is often a key feature in the design of nonlinear optical (NLO) materials, fluorescent dyes, and chemical sensors.

Reduction of the nitro group to an amine and subsequent derivatization can be employed to tune the electronic properties and introduce specific functionalities for sensing or material integration. For instance, the resulting amino compound could be functionalized with chromophores or moieties capable of binding to specific analytes, leading to changes in fluorescence or color upon interaction.

Design and Synthesis of Advanced Molecular Probes and Ligands for Chemical Biology Studies

The structural features of 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene provide a robust scaffold for the development of molecular probes and ligands for chemical biology research. The ability to selectively modify the different functional groups allows for the systematic exploration of structure-activity relationships and the fine-tuning of binding affinities and selectivities for biological targets.

Selective Derivatization for Intermolecular Interaction Research

The distinct reactivity of the functional groups on the 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene ring allows for selective derivatization to study intermolecular interactions. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in amide bond formation to introduce a variety of side chains. The fluorine atom can potentially participate in halogen bonding interactions or be displaced by nucleophiles under specific conditions. The cyclopentyloxy group, while generally less reactive, can influence binding through steric and hydrophobic interactions. This multi-handle approach enables the synthesis of a library of compounds to probe the binding pockets of proteins or other biological macromolecules.

Scaffold Modification for Structure-Activity Relationship Investigations

The core structure of 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene serves as a foundational scaffold that can be systematically modified to investigate structure-activity relationships (SAR). By altering the nature of the substituents, researchers can gain insights into the key molecular features required for a desired biological activity. For example, replacing the cyclopentyloxy group with other alkoxy groups of varying size and shape can probe the steric requirements of a binding site. Similarly, modifying the electronic properties of the aromatic ring by introducing different substituents can elucidate the role of electronics in ligand-receptor interactions.

Computational and Spectroscopic Characterization in Research of 1 Cyclopentyloxy 3 Fluoro 2 Nitrobenzene

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations provide profound insights into molecular properties at the electronic level, offering predictive power that complements and guides experimental work.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene, DFT calculations, typically using a basis set like B3LYP/6-311++G(d,p), would be employed to determine key electronic properties. prensipjournals.comresearchgate.net

These studies would focus on mapping the distribution of electron density to identify electrophilic and nucleophilic sites. The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. researchgate.net

Furthermore, a Molecular Electrostatic Potential (MEP) map would be generated. This map visualizes the electrostatic potential on the molecule's surface, with color-coding to indicate positive, negative, and neutral regions. For this compound, negative potential (red/yellow) would be expected around the oxygen atoms of the nitro group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would likely be found near the hydrogen atoms of the benzene (B151609) ring, highlighting potential sites for nucleophilic attack. These computational tools collectively allow for the prediction of how the molecule will interact with other reagents. prensipjournals.com

Table 1: Predicted Electronic Properties from DFT Analysis

| Property | Predicted Characteristic for 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene | Significance |

|---|---|---|

| HOMO Energy | Localized primarily on the electron-rich cyclopentyloxy-benzene moiety | Indicates regions susceptible to electrophilic attack |

| LUMO Energy | Localized on the electron-deficient nitrobenzene (B124822) ring system | Indicates regions susceptible to nucleophilic attack |

| HOMO-LUMO Gap | Moderate; influenced by the competing effects of the electron-donating cyclopentyloxy group and electron-withdrawing nitro and fluoro groups | Predicts chemical stability and electronic transitions |

| MEP Analysis | Negative potential on nitro-group oxygens; positive potential on ring hydrogens | Identifies sites for intermolecular interactions and reactions |

Note: This table represents predicted outcomes based on the chemical structure and is not derived from experimental data.

The three-dimensional structure and flexibility of 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene are key to its properties. Conformational analysis would be performed to identify the most stable spatial arrangements (conformers) of the molecule. The primary focus would be on the rotation around the C-O bond linking the cyclopentyl ring to the benzene ring and the various puckering conformations (envelope, twist) of the cyclopentyl ring itself. By calculating the potential energy surface as a function of these rotational and geometric parameters, the global minimum energy conformation and other low-energy isomers can be identified.

A significant application of quantum chemical calculations is the simulation of spectroscopic data. Theoretical spectra for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy can be calculated and compared with experimental results to confirm the molecular structure.

NMR Simulation: Theoretical ¹H and ¹³C NMR chemical shifts would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach at a DFT level. prensipjournals.comresearchgate.net These calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental data to aid in the assignment of each peak to a specific atom in the molecule.

IR Simulation: Vibrational frequency calculations would predict the positions and intensities of absorption bands in the IR spectrum. These correspond to specific molecular vibrations, such as N-O stretching in the nitro group, C-F stretching, C-O ether stretching, and various aromatic C-H and C=C vibrations.

UV-Vis Simulation: Time-Dependent DFT (TD-DFT) calculations would be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, providing insight into the molecule's chromophores.

Computational modeling is invaluable for studying reaction mechanisms. For 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene, researchers could investigate potential reactions, such as the reduction of the nitro group to an amine or nucleophilic aromatic substitution of the fluorine atom. By mapping the potential energy surface of the reaction, stationary points corresponding to reactants, products, intermediates, and, most importantly, transition states can be located.

Calculating the energy of the transition state allows for the determination of the activation energy barrier for the reaction, providing a quantitative measure of the reaction rate. This analysis helps in understanding the feasibility of a proposed mechanism and predicting how changes in the molecular structure would affect its reactivity.

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

While computational methods provide theoretical predictions, spectroscopic techniques offer definitive experimental evidence for the molecular structure.

Multi-nuclear NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. For 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required.

¹H NMR: The proton NMR spectrum would provide information on the number of distinct hydrogen environments and their connectivity. The aromatic region would show three distinct signals for the protons on the benzene ring, with splitting patterns (coupling) determined by their neighboring protons and the nearby fluorine atom. The aliphatic region would show signals for the protons on the cyclopentyl ring, likely appearing as complex multiplets due to their diastereotopic nature and coupling with each other.

¹³C NMR: The carbon NMR spectrum would show 11 distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon. The carbon atoms bonded to the electronegative fluorine, oxygen, and nitro groups would appear further downfield. Carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be observable, providing further structural confirmation.

¹⁹F NMR: The fluorine NMR spectrum is particularly informative. nih.gov It would show a single resonance for the fluorine atom. The splitting of this signal would be caused by coupling to the adjacent aromatic protons (ortho and meta ¹H-¹⁹F coupling), providing clear evidence of its position on the benzene ring.

By integrating the data from these multi-nuclear NMR experiments, a complete and unambiguous assignment of the molecule's structure can be achieved.

Table 2: Predicted Multi-Nuclear NMR Data for 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Predicted Multiplicity and Coupling | Assignment |

|---|---|---|---|

| ¹H NMR | 7.0 - 8.0 | Multiplets | 3 Aromatic Protons |

| 4.5 - 5.0 | Multiplet | 1 Proton (O-CH) | |

| 1.5 - 2.2 | Multiplets | 8 Protons (4 x CH₂) | |

| ¹³C NMR | 150 - 165 | Doublet (¹JCF) | C-F |

| 145 - 155 | Singlet | C-NO₂ | |

| 135 - 145 | Doublet (²JCF) | C-O | |

| 110 - 130 | Multiple Signals | 3 Aromatic C-H & 1 Aromatic C-C | |

| 80 - 90 | Singlet | O-CH | |

| 20 - 40 | Multiple Signals | 4 Aliphatic CH₂ |

| ¹⁹F NMR | -110 to -130 | Multiplet (coupled to ortho and meta protons) | 1 Aromatic Fluorine |

Note: This table represents predicted chemical shifts and multiplicities based on typical values for similar functional groups and is not derived from experimental data.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of novel chemical entities. For 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene, HRMS would provide a highly accurate mass measurement, allowing for the determination of its elemental composition with a high degree of confidence.

The expected exact mass of 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene (C₁₁H₁₂FNO₃) can be calculated based on the monoisotopic masses of its constituent atoms. This precise measurement helps to distinguish it from other isomers or compounds with the same nominal mass.

Furthermore, analysis of the fragmentation pattern in the mass spectrum offers valuable structural information. Under ionization, the molecule would likely undergo characteristic fragmentation, providing insights into the connectivity of the cyclopentyloxy, fluoro, and nitro groups to the benzene ring. Common fragmentation pathways for related nitroaromatic ethers often involve cleavage of the ether bond and loss of the nitro group.

Table 1: Predicted High-Resolution Mass Spectrometry Data for 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene

| Parameter | Predicted Value |

| Molecular Formula | C₁₁H₁₂FNO₃ |

| Exact Mass | 225.0798 u |

| Key Fragmentation Ions (Predicted) | [M-NO₂]⁺, [M-OC₅H₉]⁺, [C₆H₄FNO₃]⁺ |

Note: The fragmentation pattern is predictive and would require experimental verification.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is fundamental for identifying the functional groups present within a molecule. The vibrational modes of 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene would produce a unique spectral fingerprint.

Key expected vibrational frequencies would include:

Aromatic C-H stretching: Typically observed around 3100-3000 cm⁻¹.

Aliphatic C-H stretching (cyclopentyl group): Expected in the 2980-2850 cm⁻¹ region.

Asymmetric and symmetric NO₂ stretching: Strong absorptions anticipated around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. These are characteristic and intense bands for nitro compounds.

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.

C-O-C stretching (ether linkage): Expected in the 1260-1000 cm⁻¹ range.

C-F stretching: A strong band typically found in the 1250-1020 cm⁻¹ region.

The complementary nature of FT-IR and Raman spectroscopy would provide a more complete picture of the vibrational modes, as some modes may be more active in one technique than the other.

Table 2: Predicted Characteristic Vibrational Frequencies for 1-(Cyclopentyloxy)-3-fluoro-2-nitrobenzene

| Functional Group | Predicted Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100-3000 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2980-2850 | FT-IR, Raman |

| Asymmetric NO₂ Stretch | 1550-1500 | FT-IR |

| Symmetric NO₂ Stretch | 1350-1300 | FT-IR |

| Aromatic C=C Stretch | 1600-1450 | FT-IR, Raman |

| C-O-C Ether Stretch | 1260-1000 | FT-IR |

| C-F Stretch | 1250-1020 | FT-IR |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Architecture

The analysis would reveal the planarity of the benzene ring and the orientation of the cyclopentyloxy, fluoro, and nitro substituents relative to the ring. Of particular interest would be the torsion angles defining the orientation of the cyclopentyloxy group and the nitro group, which can influence intermolecular interactions and crystal packing.

Furthermore, X-ray crystallography would elucidate the intermolecular forces, such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces, that govern the crystal lattice structure. Understanding the solid-state architecture is critical for comprehending the material's physical properties. As the molecule is achiral, the concept of absolute stereochemistry does not apply.

Future Research Trajectories and Unexplored Frontiers for 1 Cyclopentyloxy 3 Fluoro 2 Nitrobenzene Chemistry

Development of Sustainable and Atom-Economical Synthetic Strategies

The conventional synthesis of nitroaromatic compounds often relies on nitration using a mixture of concentrated nitric and sulfuric acids. numberanalytics.comwikipedia.org This long-standing method, while effective, presents significant drawbacks, including the use of highly corrosive reagents, the generation of substantial acidic waste, and potential safety hazards associated with highly exothermic reactions. rsc.orgresearchgate.net Future research should prioritize the development of more sustainable and atom-economical synthetic routes to 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene.

Key areas of investigation include:

Alternative Nitrating Agents: Exploring milder and more selective nitrating agents could reduce waste and improve safety. numberanalytics.com Reagents such as nitronium salts (e.g., nitronium tetrafluoroborate), acetyl nitrate, or dinitro-5,5-dimethylhydantoin (DNDMH) offer potential alternatives to traditional mixed acid systems. numberanalytics.comorganic-chemistry.org

Catalytic Nitration: The development of efficient catalytic systems represents a significant step towards sustainability. This could involve solid acid catalysts, such as modified montmorillonite (B579905) clays, which can facilitate easier separation and recycling, minimizing waste streams. organic-chemistry.org

Transition-Metal Catalyzed Approaches: Palladium-catalyzed methods for the transformation of aryl chlorides, triflates, and nonaflates to nitroaromatics have shown broad functional group compatibility. organic-chemistry.org Investigating analogous catalytic routes starting from suitably functionalized precursors could provide a novel and highly efficient pathway to the target molecule.

| Strategy | Reagents | Advantages | Challenges |

|---|---|---|---|

| Traditional Nitration | HNO₃ / H₂SO₄ | Well-established, effective | Corrosive, hazardous, large waste stream rsc.orgresearchgate.net |

| Alternative Nitrating Agents | NO₂BF₄, Acetyl Nitrate | Milder conditions, improved selectivity numberanalytics.com | Reagent cost and availability |

| Solid Acid Catalysis | Zeolites, Modified Clays | Recyclable catalyst, reduced waste | Catalyst deactivation, lower reactivity |

| Pd-Catalyzed Nitration | Aryl Halides/Triflates, Pd Catalyst, N-source | High functional group tolerance, regiocontrol organic-chemistry.org | Catalyst cost, ligand sensitivity |

Discovery of Novel Reactivity Modes and Transformative Reactions

The chemical functionality of 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene offers a rich playground for discovering novel reactions. Future research should aim to move beyond its role as a simple precursor and explore unique transformations that leverage the interplay of its substituents.

Selective Reductions: The nitro group is a versatile functional handle that can be selectively reduced to a variety of other nitrogen-containing groups, including nitroso, hydroxylamino, amino, azoxy, and azo functionalities. wikipedia.org Investigating these reductions with modern catalytic systems could provide access to a diverse library of derivatives with potential applications in pharmaceuticals and materials science. researchgate.net

Reductive Cyclization and Heterocycle Synthesis: The ortho relationship between the nitro group and the cyclopentyloxy group could be exploited for novel cyclization reactions. For instance, reduction of the nitro group to an amine, followed by intramolecular reactions, could lead to the formation of novel heterocyclic scaffolds. Research into reductive cleavage and cyclization, inspired by methodologies used for other 2'-nitroaryl compounds, could yield valuable quinoline (B57606) or benzoxazine (B1645224) derivatives. organic-chemistry.org

Photochemical Transformations: The nitroaromatic core is photoactive. Exploring the photochemical reactivity of this compound, such as in copper-catalyzed reductive arylation reactions with arylboronic acids, could open new pathways for C-N bond formation under mild conditions. acs.orgacs.org

C-H Functionalization: Modern catalysis has enabled the direct functionalization of C-H bonds. berkeley.edu Investigating regioselective C-H functionalization on the benzene (B151609) ring or even on the cyclopentyl moiety would be a powerful strategy for late-stage diversification, allowing for the rapid synthesis of complex analogues without de novo synthesis.

Integration into Continuous Flow and High-Throughput Synthesis Methodologies

The industrial synthesis of nitroaromatics is often hampered by safety concerns related to the highly exothermic nature of nitration reactions. wikipedia.orgbeilstein-journals.org Continuous flow chemistry offers a compelling solution to these challenges and represents a major frontier for the production of 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene.

Safer, Scalable Synthesis: Continuous flow microreactors provide superior heat and mass transfer, minimal reactant volume, and precise control over reaction parameters. rsc.orgresearchgate.net This technology can mitigate the risks of thermal runaways associated with nitration, enabling safer and more efficient production. europa.eu Developing a continuous flow process for the nitration of 1-cyclopentyloxy-3-fluorobenzene would be a significant advancement for its scalable synthesis. rsc.orgacs.org

High-Throughput Experimentation (HTE): To accelerate the discovery of new reactions and optimize existing ones, HTE can be employed. acs.org This approach allows for the rapid screening of catalysts, solvents, and reaction conditions in parallel, using microscale quantities of material. acs.org Coupling HTE with automated synthesis platforms could dramatically accelerate the exploration of the chemical space around 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene and its derivatives for applications in drug discovery. nih.govyoutube.com

Exploration of Self-Assembly and Supramolecular Chemistry with Derivatives

The structural features of 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene derivatives suggest a latent potential for engaging in non-covalent interactions, the cornerstone of supramolecular chemistry. This remains a virtually unexplored area for this class of compounds.

Future research could focus on designing derivatives that exploit:

Hydrogen Bonding: Reduction of the nitro group to an amino or hydroxylamino group would introduce potent hydrogen bond donors, which could interact with the fluorine or ether oxygen atoms as acceptors in neighboring molecules.

π-π Stacking: The electron-deficient aromatic ring, a result of the fluorine and nitro substituents, can participate in π-π stacking interactions with electron-rich aromatic systems.

Hydrophobic Interactions: The bulky and nonpolar cyclopentyloxy group can drive self-assembly in aqueous or polar environments through hydrophobic interactions.

By strategically modifying the core structure, it may be possible to create novel materials such as liquid crystals, organogels, or molecular sensors whose properties are dictated by controlled self-assembly processes.

Theoretical and Experimental Synergy in Predicting and Validating New Chemistry

The synergy between computational chemistry and experimental validation is a powerful tool for modern chemical research. Applying this dual approach to 1-(cyclopentyloxy)-3-fluoro-2-nitrobenzene can guide research efforts and provide deep mechanistic insights.

Predicting Reactivity: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways and predict outcomes. researchgate.net For example, calculations can determine the most likely sites for electrophilic or nucleophilic attack, predict the regioselectivity of C-H functionalization, and calculate the energy barriers for proposed reaction mechanisms. This predictive power can save significant experimental time and resources.

Understanding Substituent Effects: Theoretical studies can elucidate the complex electronic and steric effects of the cyclopentyloxy, fluoro, and nitro groups on the reactivity of the aromatic ring. researchgate.net This understanding is crucial for designing new reactions and predicting the properties of novel derivatives.

Validating Mechanisms: Computational modeling can help to validate or refute proposed reaction mechanisms by comparing calculated energy profiles with experimentally determined kinetic data. researchgate.net This synergy is essential for building a robust understanding of the fundamental chemistry of this compound and for the rational design of new transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.